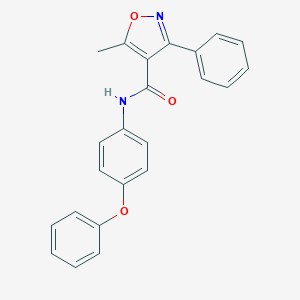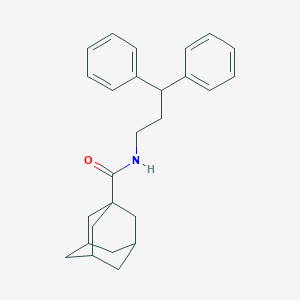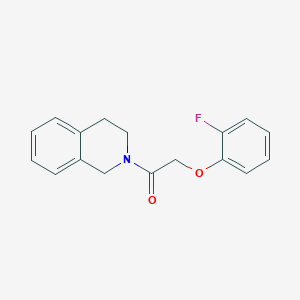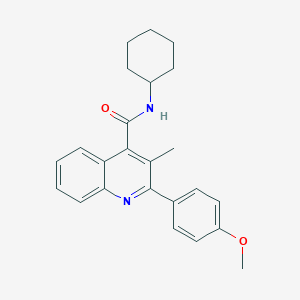
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide is a chemical compound with the molecular formula C23H18N2O3 and a molecular weight of 370.40062 . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and organic chemistry.
Méthodes De Préparation
The synthesis of 5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide involves several steps. One common method includes the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Applications De Recherche Scientifique
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
2-methoxy-5-(phenylamino)methylphenol: This compound has a different core structure but shares some functional groups, leading to similarities in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
438472-70-9 |
|---|---|
Formule moléculaire |
C23H18N2O3 |
Poids moléculaire |
370.4g/mol |
Nom IUPAC |
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-16-21(22(25-28-16)17-8-4-2-5-9-17)23(26)24-18-12-14-20(15-13-18)27-19-10-6-3-7-11-19/h2-15H,1H3,(H,24,26) |
Clé InChI |
XUUODWWRRODCSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-4-[(4-methyl-1-naphthyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B442988.png)
![4-chloro-N-{4-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B442989.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442991.png)
![N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B442992.png)
![N-[1-(1-adamantyl)ethyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B442994.png)
![methyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442997.png)
![N-cycloheptyl-3-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B442998.png)
![PROPYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B442999.png)
![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443001.png)
![2-(4-fluorophenyl)-4-[(4-methyl-1-naphthyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B443003.png)

![2,2,2-Trifluoroethyl 3-[(2-naphthyloxy)methyl]benzoate](/img/structure/B443007.png)

